molecular formula C13H28N2O B1615065 n-[3-(dimethylamino)propyl]octanamide CAS No. 22890-10-4

n-[3-(dimethylamino)propyl]octanamide

Cat. No.: B1615065
CAS No.: 22890-10-4
M. Wt: 228.37 g/mol
InChI Key: RZJGTTOKUNMVCJ-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry

N-[3-(dimethylamino)propyl]octanamide is a bifunctional organic compound that possesses two key functional groups which dictate its chemical character: a secondary amide and a tertiary amine. The core structure consists of an eight-carbon acyl group (octanoyl) attached to a nitrogen atom, forming the amide linkage. This nitrogen is, in turn, bonded to a three-carbon propyl chain which is terminated by a dimethylamino group (-N(CH₃)₂).

The presence of both a long hydrocarbon tail (from the octanoic acid precursor) and a polar, basic tertiary amine group gives the molecule amphiphilic characteristics. In the broader context of amide chemistry, it belongs to the class of N-substituted fatty acid amides, specifically those functionalized with an amino group. The tertiary amine group is a site of basicity, capable of being protonated to form a cationic ammonium (B1175870) salt. This dual functionality makes it a versatile building block in organic synthesis and materials science. The synthesis of related structures, such as N-(3-dimethylamino-propyl) acrylamide (B121943) (DMAPAA), often involves the catalytic amidation of a suitable amine, like N,N-dimethyl-1,3-propylenediamine, with an acrylic acid derivative. google.com

Significance in Contemporary Chemical and Biological Sciences

The unique molecular structure of this compound and related compounds underpins their utility in diverse scientific fields.

In chemical sciences , compounds of this type are valuable as monomers and synthetic intermediates. The presence of a polymerizable group in related molecules, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), allows for their use in surface-initiated polymerization techniques to create cationic polymer films and brushes on substrates like silicon wafers. researchgate.net These functionalized surfaces have tunable properties and are of interest in materials science. Furthermore, the analytical chemistry of this compound has been established, with methods developed for its separation and analysis using reverse-phase high-performance liquid chromatography (HPLC). sielc.com Such methods are scalable and noted for their suitability in pharmacokinetic studies, indicating a role for this compound in tracking the absorption, distribution, metabolism, and excretion of related chemical entities in biological systems. sielc.com

In biological sciences , the significance of this structural motif is pronounced. The dimethylamino group is a common feature in biologically active molecules, where it can form hydrogen bonds and electrostatic interactions with targets like enzymes, potentially modulating their activity. The combination of a hydrophobic fatty acid chain and a cationic headgroup is characteristic of cationic surfactants. researchgate.net Research on structurally similar N-(3-(dimethyl benzyl (B1604629) ammonio) propyl) alkanamide chlorides has demonstrated their effectiveness as antimicrobial agents against various bacteria, yeast, and fungi. researchgate.net Moreover, the N-[3-(dimethylamino)propyl] moiety is a critical component in pharmacologically active compounds, including analogues of the antidepressant citalopram (B1669093), which are designed as probes for the serotonin (B10506) transporter. nih.gov This highlights the importance of this chemical scaffold in the development of novel molecules for neuroscience research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22890-10-4

Molecular Formula

C13H28N2O

Molecular Weight

228.37 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]octanamide

InChI

InChI=1S/C13H28N2O/c1-4-5-6-7-8-10-13(16)14-11-9-12-15(2)3/h4-12H2,1-3H3,(H,14,16)

InChI Key

RZJGTTOKUNMVCJ-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NCCCN(C)C

Canonical SMILES

CCCCCCCC(=O)NCCCN(C)C

Other CAS No.

22890-10-4

physical_description

Liquid

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

Molecular Interactions and Biological Mechanisms of Action

Interactions with Cellular Components

The compound's structure facilitates a variety of interactions at the cellular level. Its fatty acid amide component belongs to a class of molecules known for diverse signaling functions, while the tertiary amine headgroup influences its electrostatic and binding properties. lipotype.com

Cell Membrane Integration and Permeability Modulation

As a cationic amphiphile, N-[3-(dimethylamino)propyl]octanamide is expected to readily interact with and integrate into cell membranes. The hydrophobic octanamide (B1217078) tail can insert into the lipid bilayer, while the positively charged dimethylaminopropyl headgroup engages with the negatively charged components of the membrane surface, such as phosphatidylserine. This interaction is a common mechanism for cationic amphiphiles, which are known to disrupt membrane integrity. nih.govnih.gov

The integration of fatty acids and their derivatives into cell membranes can alter the membrane's biophysical properties. nih.gov The presence of such molecules can increase membrane fluidity and permeability. lipotype.com By inserting itself between the native phospholipid molecules, the compound may create packing defects in the bilayer, potentially increasing its permeability to ions and other small molecules. This mechanism is characteristic of many membrane-active antimicrobial peptides and their synthetic mimics, which leverage electrostatic attraction to target and disrupt bacterial membranes. nih.govmdpi.com

Direct and Indirect Interactions with Proteins

The tertiary amine group of this compound is capable of direct and indirect interactions with proteins. Research on surfaces functionalized with tertiary amines has demonstrated their capacity to adsorb proteins like lysozyme (B549824) and fibrinogen. researchgate.netnih.gov This suggests that the dimethylaminopropyl headgroup can engage with protein surfaces.

Furthermore, the general class of fatty acid amides, to which this compound belongs, includes well-known signaling molecules that exert their effects by binding to specific protein targets, such as G-protein-coupled receptors. lipotype.comnih.gov For instance, oleamide, a related fatty acid amide, interacts directly with cannabinoid receptors. nih.gov While the specific protein targets for this compound have not been identified, its structure suggests a potential to modulate the function of membrane-associated or soluble proteins through direct binding.

Hydrogen Bonding and Electrostatic Interactions with Molecular Targets

The molecular structure of this compound allows for specific types of non-covalent interactions. The primary modes of interaction with molecular targets are predicted to be:

Electrostatic Interactions: The tertiary amine headgroup is protonated at physiological pH, conferring a positive charge. This cationic center can form strong electrostatic attractions with negatively charged residues (e.g., aspartate, glutamate) on the surface of proteins or with the phosphate (B84403) groups of phospholipids (B1166683) in the cell membrane. nih.gov

Hydrogen Bonding: The secondary amide group (-CONH-) within the molecule's structure is a key site for forming hydrogen bonds. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. thesciencehive.co.uk This allows the compound to engage with a wide range of biological molecules, including protein backbones and side chains.

Influences on Cellular Processes and Signaling Pathways

Fatty acid amides are recognized as a class of endogenous signaling molecules that can influence various cellular processes. nih.gov They can modify metabolic and physiological processes by interacting with receptors on the cell surface. lipotype.com For example, the activation of cannabinoid receptors by certain fatty acid amides can trigger downstream signaling cascades affecting neurotransmission and inflammation. nih.gov

Given that this compound shares core structural features with these signaling lipids, it could potentially influence similar pathways. By binding to membrane receptors or intracellular proteins, it might modulate their activity, leading to changes in cellular signaling. However, without specific experimental data, the precise cellular processes and signaling pathways affected by this particular compound remain speculative.

Investigation of Compound-Protein Binding Dynamics and Modifications

The study of compound-protein binding dynamics for molecules like this compound can be approached using computational and experimental methods. Techniques like quartz crystal microbalance (QCM) can be used to measure the adhesion of proteins to surfaces functionalized with tertiary amines, providing insight into the strength and nature of the interaction. researchgate.netnih.gov

Computationally, predicted collision cross-section (CCS) values offer a glimpse into the molecule's shape and how it might interact with other molecules in the gas phase of a mass spectrometer. uni.lu This data can be used in advanced analytical techniques to identify the compound and study its complexes.

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts. uni.lu
Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]+229.22745161.8
[M+Na]+251.20939164.6
[M-H]-227.21289162.2
[M+NH4]+246.25399180.0
[M+K]+267.18333164.2
[M+H-H2O]+211.21743154.9

The tertiary amide bond present in some related structures is known to be highly resistant to enzymatic hydrolysis, which could result in a longer biological half-life compared to secondary amides. acs.org Understanding how the specific structure of this compound influences its recognition and potential modification by cellular enzymes would be a key area for future investigation.

Biological Activities and Preclinical Investigations

In Vitro Assessment of Biological Effects

In vitro assessments are fundamental in early-stage research to determine the biological effects of a chemical compound at a cellular level before proceeding to more complex in vivo studies. These assays provide initial data on a compound's potential efficacy and mechanism of action.

Studies on Cell Lines, e.g., Cytotoxicity Assays

Cytotoxicity assays are a critical component of in vitro analysis, used to evaluate a compound's toxicity to cells. These studies often utilize various cancer cell lines to determine antiproliferative and cytotoxic activity. nih.gov For instance, research on hydroxystearic acid regioisomers involved a panel of human cancer cell lines, including CaCo-2, HT29, HeLa, MCF7, PC3, and NLF cells, to assess growth inhibition. mdpi.com Such assays can reveal that a compound not only reduces cell proliferation but may also induce morphological changes like cell rounding, which can be indicative of apoptosis. mdpi.com

While direct cytotoxicity data for n-[3-(dimethylamino)propyl]octanamide is not extensively detailed in the reviewed literature, studies on structurally related molecules provide significant insights. An analogue, Soloxolone N-3-(dimethylamino)propylamide, which contains the same N-3-(dimethylamino)propylamide group, has been investigated for its activity on tumor cells with a multidrug-resistant (MDR) phenotype. nih.gov This research demonstrated that the compound could inhibit the function of P-glycoprotein (P-gp), a transmembrane transporter often overexpressed in resistant cancer cells. nih.gov In P-gp-overexpressing human cervical carcinoma (KB-8-5) and murine lymphosarcoma (RLS40) cells, the compound enhanced the cellular uptake of known P-gp substrates at non-toxic concentrations. nih.gov This inhibition of the P-gp efflux pump led to a synergistic cytotoxic effect when combined with the chemotherapy drug doxorubicin (B1662922) in KB-8-5 cells. nih.gov

Another analogue, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), is noted for its rapid uptake into cultured Lewis lung carcinoma and P388 leukemia cells. researchgate.net The study of such analogues helps in understanding the structure-activity relationship and potential mechanisms of action for compounds containing the dimethylamino-propylamide functional group. mdpi.com

Table 1: In Vitro Activity of Soloxolone N-3-(Dimethylamino)propylamide

Cell LineOrganismCell TypeObserved EffectReference
KB-8-5HumanCervical Carcinoma (P-gp-overexpressing)Enhanced uptake of Rhodamine 123 (10.2-fold) and Doxorubicin (1.5-fold); Synergistic cytotoxicity with Doxorubicin. nih.gov
RLS40MurineLymphosarcoma (P-gp-overexpressing)Enhanced uptake of Rhodamine 123 (15.6-fold) and Doxorubicin (1.75-fold). nih.gov

Antimicrobial Research, e.g., Antibacterial and Antifungal Effects of Analogues

The antimicrobial potential of compounds is frequently evaluated against a panel of pathogenic bacterial and fungal strains. researchgate.net Research into analogues of this compound indicates that the broader class of amidine and amide derivatives possesses significant antimicrobial properties. researchgate.netnih.gov

Studies on diarylamidine derivatives have shown that minor structural changes can lead to significant shifts in antimicrobial potency. nih.gov The antibacterial and antifungal properties of these compounds were found to be dependent on the presence and position of amidino groups and the nature of the aryl residues. nih.gov Similarly, research on nicotinamide (B372718) derivatives demonstrated efficacy against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as the fungus Candida albicans. researchgate.net

A dimeric derivative of the antimicrobial peptide Temporin A, which utilized a novel 3-N,N-di(3-aminopropyl)amino propanoic acid branching unit, showed improved antibacterial properties, particularly against Gram-negative bacteria like E. coli. nih.gov Cationic surfactants containing an amide group, specifically N-(3-(Dimethyl Benzyl (B1604629) Ammonio) Propyl) Alkanamide Chloride, have also demonstrated good biological activity. researchgate.net These findings collectively suggest that the this compound structure is part of a chemical family with recognized potential for antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Analogues

Compound Class/AnalogueTarget OrganismsKey FindingReference
Diarylamidine DerivativesBacteria and FungiAntimicrobial potency depends on the position of amidino groups and aryl residues. nih.gov
Temporin A Dimeric AnalogueS. aureus (Gram+), E. coli (Gram-)Dimerization improved activity against Gram-negative bacteria. nih.gov
Nicotinamide DerivativesGram+, Gram- Bacteria, Candida albicansSynthesized compounds were effective against tested bacterial and fungal strains. researchgate.net

Effects on Human Derived Coagulation Factors

The investigation of a compound's effect on blood coagulation is crucial, especially for substances that may enter systemic circulation. While direct studies on the effects of this compound on human coagulation factors were not identified in the available literature, research on other lipid derivatives provides a framework for such analysis. For example, studies have been conducted to determine if (n-3) polyunsaturated fatty acids (PUFAs) of plant or marine origin affect blood coagulation and fibrinolytic factors. nih.gov

In one long-term study involving moderately hyperlipidemic subjects, supplementation with eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) did not affect coagulation factors such as VIIa, VIIc, VIIag, XIIa, and XIIag, nor did it alter fibrinogen concentrations or the activity of plasminogen activator inhibitor-1. nih.gov Another analysis of eight clinical studies concluded that n-3 LC-PUFAs did not lead to statistically significant changes from baseline in key coagulation parameters like Prothrombin Time (PT) and Partial Thromboplastin Time (PTT). nih.gov These studies illustrate the types of parameters assessed when evaluating the hematological effects of fatty acid-related compounds.

Preclinical Animal Model Studies (General Methodological Considerations)

Role of Animal Models in Early-Stage Biomedical Research

Animal models are indispensable tools in biomedical research, serving as a critical bridge between in vitro studies and human clinical trials. nih.govresearchgate.net They are essential for understanding complex biological systems and predicting the behavior of therapeutic interventions under specific conditions. nih.gov The primary purpose of preclinical animal testing is to provide reasonable evidence that novel technologies and therapies are safe and effective before they are tested in humans. pubpub.org The remarkable anatomical and physiological similarities between humans and other mammals have allowed researchers to investigate a wide range of mechanisms and assess new therapies in animal models. nih.gov

The use of animal models allows for the study of pharmacokinetics, including drug efficiency and safety, and for toxicological assessments, which are required before a drug can proceed to human trials. nih.gov Many human diseases, including cancer, diabetes, and infectious diseases, also affect other animal species, making them suitable for study. nih.govresearchgate.net For example, a significant percentage of Nobel Prize-winning studies in Physiology or Medicine have utilized animal models to understand pathogenic mechanisms and develop treatments. mdpi.com The transformation of medicine into a science can be largely attributed to the use of a wide variety of animal models. mdpi.com These studies are crucial for gaining insights and addressing knowledge gaps, particularly for interventions that cannot be investigated in human subjects. wisdomlib.org

Trends and Insights in Animal Model Utilization for Preclinical Investigations

The field of preclinical animal research is continuously evolving, with several trends shaping how studies are conducted. tse-systems.com A significant trend is the increasing use of genetically engineered models (GEMs). nih.govbiopharmadive.com These models are developed by altering an animal's genetic composition to better replicate specific human diseases, which is particularly important in fields like gene therapy. nih.govbiopharmadive.com For non-cancer-related products, genetically engineered models are a primary method for generating animal models. nih.gov

Consistency in the choice of animal models for specific diseases, such as the prevalent use of outbred rat strains in type-2 diabetes research, is advantageous for the replicability and comparability of experiments. researchgate.netbiorxiv.org However, this also raises concerns, and the predictive validity of any animal model must be assessed on a case-by-case basis. biorxiv.org The careful selection of appropriate animal models, considering physiological and pathophysiological similarities to humans, remains a critical factor for the success of preclinical investigations. nih.govresearchgate.net

Limitations and Species-Specific Variabilities in Animal Models

A detailed search of scientific literature and patent databases did not yield specific studies on the limitations and species-specific variabilities in animal models for the compound this compound. Research in this area appears to be focused on broader categories of related surfactants, such as cocamidopropyl betaine (B1666868) (CAPB) and its manufacturing intermediates, without providing distinct data for this specific C8 alkyl chain derivative.

Development of Alternative Preclinical Models: Microphysiological Systems and Organ-Chips

No specific research was identified concerning the use or development of alternative preclinical models, such as microphysiological systems or organ-on-a-chip technologies, for the investigation of this compound.

Functional Applications in Biomedical Research

Development of Responsive Hydrogels for Specific Conditions

While direct research on cross-linked hydrogels incorporating this compound is limited, its fundamental pH-responsive properties have been leveraged in creating stimuli-responsive self-assembling systems, which share core principles with responsive hydrogels. The tertiary amine group, specifically the dimethylamino moiety, acts as a pH-sensitive switch. In acidic environments, this group becomes protonated, acquiring a positive charge that induces electrostatic repulsion and alters intermolecular interactions.

A notable study investigated a system composed of sodium oleate (B1233923) and this compound. This system demonstrated a switchable transition between spherical and wormlike micelles triggered by changes in pH or by bubbling CO2 (which forms carbonic acid in water). rsc.org This behavior is foundational for creating "smart" materials that could, in principle, be adapted into hydrogel formulations for controlled release or as rheology modifiers. The transition is driven by the protonation of the dimethylamino group, which modifies the surfactant packing parameter and leads to a change in the aggregate's morphology.

The table below illustrates the principle of pH-responsiveness for systems containing this compound.

ConditionpH LevelState of Dimethylamino GroupPredominant Intermolecular ForceResulting System Behavior
Neutral/Alkaline > pKaDeprotonated (Neutral)Hydrophobic InteractionsFormation of initial structures (e.g., spherical micelles)
Acidic < pKaProtonated (Cationic)Electrostatic RepulsionStructural transition (e.g., micelle growth/swelling)

This table is a conceptual representation based on the chemical properties of the compound and its observed behavior in aqueous systems.

Design of Cationic Gene Delivery Vectors and Nucleic Acid Complexation

A thorough review of the literature did not yield specific examples of this compound being designed or utilized as a primary cationic lipid for gene delivery vectors. While its chemical structure—a hydrophobic alkyl tail and a protonatable amine headgroup—is characteristic of cationic amphiphiles used in this field, research has focused on other molecules, often with more complex structures involving multiple lipid chains, different linker chemistries, or additional functional groups to optimize DNA/RNA complexation and delivery. googleapis.comgoogle.com

Fabrication of Formulations for Bioimaging and Targeted Delivery Systems

There is no specific information available on the fabrication of formulations using this compound for bioimaging or targeted drug delivery. The pH-responsive micellar systems mentioned previously demonstrate a potential for targeted release in acidic environments (like tumors or endosomes). rsc.org However, studies explicitly developing this compound into a carrier for imaging agents or therapeutic payloads, and characterizing its performance in biological systems, were not found.

Analytical Methodologies for the Characterization and Quantification of N 3 Dimethylamino Propyl Octanamide

Chromatographic Techniques

Chromatography, particularly liquid chromatography, is a cornerstone for the analysis of N-[3-(dimethylamino)propyl]octanamide. It allows for the separation of the target compound from a complex mixture, which is a prerequisite for accurate quantification and identification.

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

Parameter Value Source
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid sielc.com
Technique Reverse Phase (RP) HPLC sielc.com

| Application | Analysis and Separation | sielc.com |

This table presents a simplified set of conditions. Actual methods require further optimization of gradient, flow rate, and temperature.

For faster analysis and higher resolution, Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), can be employed. This technology utilizes columns packed with smaller particles (typically less than 2 µm), which allows for higher optimal velocities and generates lower plate heights, leading to significantly improved separation efficiency. nih.gov The established HPLC method for this compound can be adapted for UPLC by using columns with smaller 3 µm particles. sielc.com UPLC systems operate at much higher pressures than conventional HPLC systems, which dramatically reduces run times without sacrificing resolution. nih.gov The high sensitivity and speed of UPLC make it suitable for high-throughput analysis in various applications. nih.gov

Controlling impurities is a critical aspect, particularly in pharmaceutical applications. The analytical RP-HPLC method developed for this compound is scalable and can be adapted for preparative separation to isolate and remove impurities. sielc.comsielc.com Preparative HPLC has become a standard and highly efficient technique for purifying active pharmaceutical ingredients (APIs) from process-related impurities and degradation products. europeanpharmaceuticalreview.com By increasing the column diameter and sample load, large quantities of the compound can be purified. This ensures that the final product meets the required purity specifications by effectively removing unwanted side-products or starting materials, such as 1,3-diaminopropane, which can be an impurity in the synthesis of related precursor materials. google.com

Spectroscopic and Spectrometric Approaches

While chromatography separates the components of a mixture, spectroscopic and spectrometric techniques are essential for confirming the chemical structure and determining the molecular weight of the isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. Although specific spectral data for this compound is not widely published, the utility of ¹H NMR and ¹³C NMR is clear.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. It would be expected to show distinct signals corresponding to the methyl protons of the dimethylamino group, the methylene (B1212753) protons of the propyl chain and the octanoyl chain, and the N-H proton of the amide group. The integration and splitting patterns of these signals would confirm the connectivity of the molecule's backbone.

¹³C NMR would reveal the number of chemically non-equivalent carbon atoms in the molecule. Separate signals would be expected for the carbonyl carbon of the amide, the carbons in the alkyl chain, the propyl linker, and the dimethylamino group, confirming the carbon framework of the structure.

For related compounds, NMR is routinely used to confirm synthesis and structure, demonstrating its essential role in the characterization process. wiley-vch.de

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition with high accuracy. For MS analysis of this compound, the phosphoric acid in the HPLC mobile phase must be replaced with a volatile acid, such as formic acid, to ensure compatibility with the mass spectrometer's ion source. sielc.com

Modern techniques often couple liquid chromatography with high-resolution mass spectrometry, such as in UHPLC-ESI-QTOF-MS (Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight-Mass Spectrometry). nih.gov In such a setup, electrospray ionization (ESI) would typically generate the protonated molecule [M+H]⁺ in positive ion mode. The accurate mass measurement from a TOF analyzer can confirm the elemental formula. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding a characteristic fragmentation pattern that provides further structural confirmation.

Predicted collision cross section (CCS) values, which relate to the ion's size and shape in the gas phase, can also aid in identification.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct Type m/z (mass/charge) Predicted CCS (Ų) Source
[M+H]⁺ 229.22745 161.8 uni.lu
[M+Na]⁺ 251.20939 164.6 uni.lu
[M-H]⁻ 227.21289 162.2 uni.lu
[M+NH₄]⁺ 246.25399 180.0 uni.lu

| [M+K]⁺ | 267.18333 | 164.2 | uni.lu |

Data calculated using CCSbase and reported in PubChemLite. uni.lu

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique used to confirm the chemical structure of this compound by identifying its constituent functional groups. The infrared spectrum presents distinct absorption bands corresponding to the vibrational modes of specific chemical bonds within the molecule.

The structure of this compound contains a secondary amide linkage, a long alkyl chain (from the octanoyl group), and a tertiary amine group. The key characteristic peaks in its FTIR spectrum are associated with the amide group, often referred to as Amide I, Amide II, and Amide III bands, as well as the C-H vibrations of the alkyl chains. nih.govmdpi.com

Amide I Band: This band, appearing in the 1630–1680 cm⁻¹ region, is one of the most intense in the spectrum and primarily corresponds to the C=O stretching vibration of the secondary amide group. nih.govmdpi.com

Amide II Band: Located around 1510–1570 cm⁻¹, this peak results from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.govmdpi.com

Amide A Band: A broad absorption peak typically found near 3300 cm⁻¹ is attributed to the N-H stretching vibration of the amide group. mdpi.com The frequency of this band is sensitive to hydrogen bonding. mdpi.com

C-H Stretching Vibrations: Strong absorption bands between 2850 cm⁻¹ and 3000 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of C-H bonds in the methylene (CH₂) and methyl (CH₃) groups of the octyl and propyl chains. spectroscopyonline.com The presence of multiple peaks in this region confirms the existence of both methyl and methylene groups. spectroscopyonline.com

Amide III Band: This more complex vibrational mode, appearing in the 1250–1350 cm⁻¹ range, involves C-N stretching and N-H bending and provides further confirmation of the amide structure. mdpi.com

The precise positions of these peaks can confirm the successful synthesis and purity of the compound.

Table 1: Representative FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3300N-H Stretch (Amide A)Secondary Amide mdpi.com
2925, 2855C-H Asymmetric & Symmetric StretchAlkyl (CH₂, CH₃) spectroscopyonline.com
~1640C=O Stretch (Amide I)Secondary Amide nih.gov
~1550N-H Bend & C-N Stretch (Amide II)Secondary Amide nih.gov
~1465C-H Bend (Scissoring)Alkyl (CH₂) researchgate.net
~1290C-N Stretch & N-H Bend (Amide III)Secondary Amide mdpi.com

Advanced Characterization Techniques for Materials Science Applications

Atomic Force Microscopy (AFM) for Surface Characterization

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize and measure the properties of surfaces at the nanoscale. nih.gov When a substrate is coated or functionalized with this compound, AFM can provide detailed information about the resulting surface topography, roughness, and homogeneity of the coating.

The technique operates by scanning a sharp tip, attached to a cantilever, across the sample surface. By monitoring the deflection of the cantilever, a three-dimensional map of the surface is generated. This is particularly useful for evaluating the quality of self-assembled monolayers or thin films of the compound. For instance, studies on surfaces modified with similar amide-containing polymers have used AFM to confirm the formation of homogeneous polymer films and to quantify changes in surface morphology. nih.gov

Table 2: Typical Surface Parameters Obtainable with AFM Analysis

ParameterDescriptionExample Application
Topography Provides 2D and 3D images of the surface, revealing the structure and distribution of the adsorbed compound.Visualizing the uniformity of a thin film of this compound on a silicon wafer.
Surface Roughness (Ra, Rq) Quantifies the average height variations on the surface, indicating the smoothness of the coating.Comparing the roughness of a substrate before and after application of the compound to assess film quality.
Phase Imaging Maps variations in material properties like adhesion and viscoelasticity across the surface.Differentiating between domains of the compound and the underlying substrate.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nm of a material's surface. sci-hub.seresearchgate.net For a surface functionalized with this compound, XPS is invaluable for verifying the presence of the compound and identifying its chemical binding states.

The analysis involves irradiating the surface with X-rays, which causes the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. researchgate.net Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. d-nb.info For this compound, XPS would detect signals for carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s). High-resolution spectra of these regions can distinguish between the different chemical environments of each element in the molecule, such as the carbonyl carbon versus the alkyl carbons, or the amide nitrogen versus the tertiary amine nitrogen.

Table 3: Predicted XPS Binding Energies for this compound

Element (Core Level)Functional GroupExpected Binding Energy (eV)Reference
C 1sC-C, C-H (Alkyl)~285.0 d-nb.info
C 1sC-N (Amine and Amide)~286.0 d-nb.info
C 1sN-C=O (Amide Carbonyl)~288.1 - 288.6 d-nb.info
N 1s-N(CH₃)₂ (Tertiary Amine)~399.2 d-nb.info
N 1sR-NH-C=O (Amide)~400.4 - 400.6 d-nb.info
O 1sC=O (Amide Carbonyl)~531.0 - 532.0 sci-hub.sed-nb.info

Water Contact Angle Measurements for Surface Properties

Water contact angle (WCA) measurements are a straightforward yet powerful method to characterize the wettability of a surface, determining whether it is hydrophilic (water-loving) or hydrophobic (water-repelling). nih.gov The shape of a water droplet on a solid surface is determined by the balance of interfacial tensions, and the angle it forms with the surface is the contact angle.

This compound is an amphiphilic molecule, possessing a polar head group (amide and dimethylamino groups) and a nonpolar tail (octyl chain). When applied as a coating, it can significantly alter the surface properties of a substrate. The orientation of these molecules at the surface will dictate the final wettability. For instance, a well-ordered monolayer on a hydrophilic substrate might present its hydrophobic octyl tails outwards, leading to a high water contact angle. Conversely, a disordered layer or a surface where the polar groups interact with the environment would result in a lower contact angle. The pH of the aqueous phase can also influence the contact angle, as protonation of the tertiary amine group would increase the polarity of the head group. Studies on similar polyamide surfaces show a clear correlation between the density of amide groups and the resulting contact angle. nih.gov

Table 4: Interpreting Water Contact Angle (WCA) Measurements

WCA RangeSurface ClassificationImplication for a Surface with this compound
< 90°HydrophilicIndicates that the polar head groups (amide, dimethylamino) dominate the surface interface.
> 90°HydrophobicSuggests the nonpolar alkyl chains are oriented towards the air, shielding the polar groups.
> 150°SuperhydrophobicA highly ordered structure creating a composite interface with trapped air, typically requiring specific surface roughness. researchgate.net

Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for Aggregation Behavior

As an amphiphilic molecule, this compound is expected to self-assemble into aggregates, such as micelles, in aqueous solutions above a certain concentration (the critical micelle concentration). Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are complementary techniques essential for characterizing this aggregation behavior. rsc.org

Dynamic Light Scattering (DLS) measures the fluctuations in the intensity of light scattered by particles undergoing Brownian motion in a solution. researchgate.netnih.gov These fluctuations are related to the diffusion speed of the particles, which in turn depends on their size. The Stokes-Einstein equation is used to calculate the hydrodynamic radius (Rₕ) of the aggregates. DLS also provides an estimate of the size distribution, known as the Polydispersity Index (PDI), indicating whether the aggregates are uniform in size. researchgate.net

Transmission Electron Microscopy (TEM) provides direct visualization of the aggregates. rsc.org A beam of electrons is transmitted through an ultra-thin sample of the solution (typically dried on a grid), producing a high-resolution, two-dimensional image. From TEM images, the actual size, shape (e.g., spherical, cylindrical), and morphology of the micelles or other aggregates can be determined and compared with the hydrodynamic size obtained from DLS. rsc.org While DLS measures the size of the solvated particle in solution, TEM visualizes the dehydrated core.

Table 5: Complementary Information from DLS and TEM for Aggregate Analysis

TechniqueKey Information ProvidedTypical Data for Micelles
Dynamic Light Scattering (DLS) Hydrodynamic Radius (Rₕ), Polydispersity Index (PDI), Size DistributionRₕ in the range of several nanometers; low PDI (<0.2) for monodisperse micelles.
Transmission Electron Microscopy (TEM) Morphology (Shape), Core Size, Size VerificationDirect images showing spherical or other shapes; core diameter measurement.

Structure Activity Relationship Sar and Structural Modification Studies

Impact of N-Acyl Chain Length Variations on Biological and Surface Activity

The length of the N-acyl chain is a critical determinant of the biological and surface activity of N-[3-(dimethylamino)propyl]alkanamides. This hydrophobic tail plays a pivotal role in membrane interactions and self-assembly processes like micellization.

Research into a series of N-(3-(dimethylamino)propyl)alkanamide derivatives, which includes analogues with longer acyl chains such as dodecanoic (C12), tetradecanoic (C14), and hexadecanoic (C16) acids, demonstrates a clear trend in surface activity. As the length of the hydrophobic alkyl chain increases, the critical micelle concentration (CMC) of these surfactants decreases. This indicates that molecules with longer chains are more surface-active and form micelles more readily, a process driven by the increased hydrophobic effect that encourages the aggregation of the nonpolar tails to minimize contact with water.

The biological activity of such compounds is also intimately linked to the acyl chain length. For instance, in the development of antimicrobial peptides, the incorporation of fatty acid moieties, including the C8 octanoic acid, has been shown to enhance membrane affinity and antimicrobial potency. wikipedia.org The length of the lipophilic chain is considered highly important for the bioactivity of lipopeptides. wikipedia.org General studies on ceramides, another class of lipids, corroborate this principle, showing that the acyl chain length can be a determining factor in their biological roles, such as the induction of cellular apoptosis. cymitquimica.com For N-(3-(dimethylamino)propyl)alkanamide surfactants, their biological activity against various microorganisms was found to be dependent on the alkyl chain length, with the C12 analogue showing high effectiveness.

Table 1: Effect of N-Acyl Chain Length on Critical Micelle Concentration (CMC) of N-(3-(dimethylamino)propyl)alkanamide Analogues at 25 °C

This table is generated based on data for N-benzyl-N,N-dimethyl-3-alkanamidopropan-1-aminium chloride derivatives, which share the core N-(3-(dimethylamino)propyl)alkanamide structure and illustrate the principle of chain length dependency.

Compound Analogue (by Acyl Chain) Acyl Chain Length CMC (mM L⁻¹)
Dodecanamide (C12) Derivative 12 1.12
Tetradecanamide (C14) Derivative 14 0.3
Hexadecanamide (C16) Derivative 16 0.08

Source: Adapted from ResearchGate GmbH. acs.org

Influence of Dimethylamino Group Modifications and Tertiary Amine Motif

The dimethylaminopropyl group constitutes the hydrophilic head of the molecule and is fundamental to its function. The tertiary amine is basic and can be protonated at physiological pH, conferring a positive charge to the molecule. This cationic character is crucial for interactions with negatively charged biological surfaces, such as bacterial cell membranes or the phosphate (B84403) backbone of DNA.

The tertiary amine motif is a common feature in pharmacologically active molecules. For example, in studies of citalopram (B1669093) analogues, the presence of a tertiary amine was investigated for its tolerance at the serotonin (B10506) transporter (SERT). unina.it Modifications that extend the dimethylamino group have been shown to influence binding affinity at such transporters. unina.it The presence of nitrogen-bound alkyl groups can significantly contribute to binding and selectivity at certain receptors. pocketdentistry.com For instance, increasing the size of an alkyl group on a nitrogen atom can enhance selectivity for specific adrenergic receptors, implying that van der Waals forces or hydrophobic interactions involving this motif are significant for drug-receptor binding. pocketdentistry.com

Therefore, modifications to the dimethylamino group, such as altering the N-alkyl substituents (e.g., from methyl to ethyl) or quaternizing the nitrogen to create a permanent positive charge, are key strategies for modulating the compound's activity. Such changes would directly impact its pKa, hydrophilicity, and the nature of its electrostatic interactions.

Stereochemical and Conformational Effects on Molecular Interactions

N-[3-(dimethylamino)propyl]octanamide is an achiral molecule, meaning it does not have stereocenters in its native form. However, the molecule's conformational flexibility is a defining characteristic that profoundly influences its molecular interactions.

The structure is composed of single bonds that allow for a high degree of rotational freedom in both the N-acyl chain and the propylamino linker. This flexibility means the molecule is not locked into a single, rigid shape but can adopt a multitude of conformations. This is highlighted in chemical databases where 3D conformer generation for this molecule and its long-chain analogues is often disallowed due to its high flexibility. nih.govnih.gov

Exploration of Extended Aryl and Heterocyclic Ring Systems in Analogues

To explore new binding possibilities and modulate the pharmacological profile of this compound, medicinal chemists can synthesize analogues that incorporate aryl (e.g., phenyl, naphthyl) or heterocyclic (e.g., piperidine, imidazole) ring systems. This strategy involves replacing or extending parts of the original molecule with these rigid, planar, and often aromatic structures.

N-Aryl amines and heterocycles are prevalent motifs in pharmaceuticals and bioactive natural products. nist.govresearchgate.net Introducing an aryl or heterocyclic group can confer several advantages:

New Binding Interactions: Aromatic rings can engage in pi-stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, tryptophan) in a protein target.

Improved Specificity: The rigid nature of these rings can lock the molecule into a more defined conformation, potentially increasing its selectivity for a specific receptor subtype.

Modified Physicochemical Properties: These groups can alter the molecule's solubility, lipophilicity, and metabolic stability.

In studies of analogues of other drugs, the introduction of heterocyclic and extended aromatic ring systems has been shown to be well-tolerated at biological targets like the serotonin transporter. unina.it The synthesis of such analogues is often achieved through established chemical methods like palladium-catalyzed Buchwald-Hartwig amination, which forges the critical carbon-nitrogen bond between an aryl halide and an amine. nih.gov

Computational and Theoretical Investigations of N 3 Dimethylamino Propyl Octanamide

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of compounds and their biological activities or properties. ijnrd.orgarabjchem.org This approach is founded on the principle that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. arabjchem.org QSAR models are instrumental in drug discovery, toxicology, and environmental science for predicting the behavior of novel or untested chemicals. ijnrd.orgnih.gov

The development of a QSAR model involves several key steps:

Data Set Selection : A collection of compounds with known activities (the training set) is compiled. mdpi.com

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and describe properties like lipophilicity, electronic effects, and steric factors. ijnrd.orgnih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create a mathematical equation linking the descriptors to the activity. ijnrd.orgarabjchem.org

Validation : The model's predictive power is rigorously tested using internal and external validation sets of compounds not used in the model's creation. nih.gov

For a compound like N-[3-(dimethylamino)propyl]octanamide, a QSAR analysis could be hypothetically developed to predict various endpoints. For instance, if this compound were part of a series of related alkylamides being tested for antimicrobial activity, a QSAR model could be built. Descriptors for the model would likely include:

Lipophilicity (logP) : The octanamide (B1217078) chain suggests significant lipophilicity, which often correlates with membrane interaction. QSAR studies on other compounds have shown that lipophilicity is a critical parameter for biological activity. arabjchem.orgnih.gov

Electronic Descriptors : The presence of the amide and tertiary amine groups would influence the molecule's electronic properties, such as dipole moment and polarizability.

Topological and Steric Descriptors : Descriptors like molecular weight, surface area, and shape indices would quantify the size and steric profile of the molecule. ijnrd.org

By correlating these descriptors with measured biological activity (e.g., minimum inhibitory concentration), a predictive model could be generated to guide the design of more potent analogues.

Table 1: Hypothetical Descriptors for QSAR Analysis of this compound

Descriptor Type Specific Descriptor Example Relevance
Lipophilicity Calculated logP (XlogP) Predicts membrane permeability and hydrophobic interactions
Electronic Dipole Moment Quantifies polarity and potential for electrostatic interactions
Steric/Topological Molecular Weight Basic measure of molecular size
Steric/Topological Polar Surface Area (PSA) Influences transport properties and hydrogen bonding capacity

Molecular Modeling and Docking Studies for Binding Site Predictions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or enzyme. researchgate.net This method is crucial in drug design for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov The process involves generating a three-dimensional model of the target protein and then computationally placing the ligand into the protein's active or binding site. researchgate.net

A typical molecular docking workflow includes:

Receptor Preparation : Obtaining a 3D structure of the target protein, often from crystallographic data or through homology modeling if no experimental structure exists. researchgate.net

Ligand Preparation : Generating a low-energy 3D conformation of the ligand, in this case, this compound.

Docking Simulation : Using a docking algorithm (e.g., AutoDock) to explore various possible binding poses of the ligand within the receptor's binding site. The grid for the simulation is defined around the predicted active site. nih.gov

Scoring and Analysis : The different poses are ranked using a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). researchgate.net Favorable poses are those that maximize interactions like hydrogen bonds and hydrophobic contacts while minimizing steric clashes.

For this compound, a docking study would require a specific biological target. For example, if it were being investigated as a potential inhibitor of a bacterial enzyme, the study would proceed as follows. The 3D structure of the enzyme would be obtained. The flexible this compound molecule would then be docked into the enzyme's active site. The simulation would likely predict that the long octanamide tail would occupy a hydrophobic pocket within the enzyme, while the dimethylamino and amide groups would form hydrogen bonds or electrostatic interactions with polar amino acid residues in the binding site. The results, presented as binding energy scores, would predict the stability of the complex and suggest which interactions are most critical for binding. researchgate.netnih.gov

Theoretical Assessment of Environmental Degradation Pathways for Related Compounds

For compounds with aliphatic amide structures, a key degradation pathway is hydrolysis. nih.gov This can be either chemically or enzymatically mediated (by amidase enzymes). Hydrolysis of the amide bond in this compound would lead to the formation of two smaller, more polar molecules:

Octanoic acid

N,N-dimethylpropane-1,3-diamine

Studies on other amides, such as tire-related p-phenylenediamines (PPDs), have shown that microbial transformation is a significant degradation route. nih.gov For aliphatic PPDs, hydrolysis was identified as a major initial transformation step in aerobic microbial degradation. nih.gov Similarly, the tertiary amine group in this compound could be susceptible to microbial oxidation, potentially leading to N-demethylation or the formation of N-oxide derivatives. These transformation products are generally more water-soluble and may be more readily mineralized by microorganisms.

Table 2: Potential Environmental Degradation Products of this compound

Degradation Pathway Initial Products Chemical Formula of Products
Amide Hydrolysis Octanoic acid and N,N-dimethylpropane-1,3-diamine C₈H₁₆O₂ and C₅H₁₄N₂
N-Oxidation N-[3-(dimethylamino-N-oxide)propyl]octanamide C₁₃H₂₈N₂O₂

These predicted pathways suggest that this compound is unlikely to be highly persistent in environments with active microbial populations.

Predicted Collision Cross Section (CCS) Calculations for Analytical Characterization

Collision Cross Section (CCS) is a physical property of an ion that reflects its size, shape, and charge in the gas phase. kcl.ac.uk It is measured using ion mobility spectrometry (IMS), often coupled with mass spectrometry (MS), which separates ions based on their drift time through a buffer gas under an electric field. nih.govkcl.ac.uk The CCS value provides an additional dimension of characterization beyond retention time and mass-to-charge ratio (m/z), increasing confidence in compound identification, especially for non-targeted screening and the identification of unknown substances. waters.com

Experimentally measuring CCS values for all compounds of interest is often impractical. nih.gov Therefore, computational methods and machine learning models have been developed to predict CCS values from a molecule's 2D or 3D structure. mdpi.com These prediction tools are trained on large datasets of experimentally measured CCS values and use molecular descriptors to build a predictive model. mdpi.comnih.gov The predicted CCS can then be compared to an experimental value to help confirm a tentative identification. waters.com

For this compound, predicted CCS values have been calculated using computational tools like CCSbase. uni.lu These predictions are vital for analytical chemists who may detect this compound in complex mixtures and need to confirm its identity. The predicted values vary depending on the adduct formed in the mass spectrometer's ion source (e.g., protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺).

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M+H]⁺ 229.22745 161.8
[M+Na]⁺ 251.20939 164.6
[M-H]⁻ 227.21289 162.2
[M+K]⁺ 267.18333 164.2
[M+NH₄]⁺ 246.25399 180.0
[M+H-H₂O]⁺ 211.21743 154.9

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

The availability of such predictive data serves as a valuable reference for analytical methods employing ion mobility-mass spectrometry, facilitating the rapid and confident characterization of this compound in various analytical applications. nih.gov

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Octanoic acid
N,N-dimethylpropane-1,3-diamine
N-[3-(dimethylamino-N-oxide)propyl]octanamide
N-[3-(methylamino)propyl]octanamide

Future Research Directions and Emerging Applications

Advancements in Targeted Delivery Systems and Responsive Materials

The dual-natured molecular structure of n-[3-(dimethylamino)propyl]octanamide makes it an excellent candidate for the construction of advanced drug delivery systems. nih.gov Its amphiphilicity allows for the formation of nanoscale carriers like micelles or vesicles, which can encapsulate therapeutic agents, potentially enhancing their solubility and stability. Future research is expected to focus on harnessing these self-assembly properties to create targeted nanocarriers that can deliver drugs to specific sites within the body, thereby increasing efficacy and minimizing systemic side effects. researchgate.net

Furthermore, the tertiary amine group imparts pH-sensitivity, a critical feature for developing "smart" or stimuli-responsive materials. This is particularly evident in polymers synthesized from related monomers, such as N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA). These polymers exhibit significant changes in their physical properties in response to environmental triggers like pH and CO2. This responsiveness is driven by the protonation of the tertiary amine group in acidic conditions, which alters the polymer's solubility and conformation. Research into polymers derived from this compound could lead to the development of intelligent hydrogels and films for controlled drug release, where the therapeutic payload is discharged specifically in the acidic microenvironments of tumors or inflamed tissues.

Responsive Polymer SystemMonomer ComponentStimulusPotential Application
P(DMAPMA-co-MMAx)N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA)pH, CO2, TemperatureBiocidal materials, Smart coatings
pDMAPMAm HydrogelN-[3-(dimethylamino)propyl]methacrylamide (DMAPMA)pH, CO2CO2 sensing, Drug delivery
Quaternized pDMAPMAmN-[3-(dimethylamino)propyl]methacrylamide (DMAPMA)pHAntimicrobial hydrogels, Self-healing materials

This table summarizes the properties and applications of responsive polymers derived from a structurally similar methacrylamide (B166291) monomer, suggesting parallel opportunities for this compound.

Innovations in Green Chemistry and Sustainable Synthesis Methods

Traditional methods for amide bond formation often rely on coupling agents and harsh reaction conditions, which generate significant chemical waste and align poorly with the principles of green chemistry. ucl.ac.ukunimi.it A key future research direction is the development of more sustainable and efficient synthetic routes for this compound.

One of the most promising avenues is biocatalysis, specifically the use of enzymes like lipase (B570770). rsc.org Enzymatic synthesis can proceed under mild, solvent-free, or aqueous conditions, offering high selectivity and reducing the generation of hazardous byproducts. nih.govgoogle.comresearchgate.net Researchers are exploring the direct aminolysis of esters catalyzed by enzymes such as Candida antarctica lipase B, a method that could be adapted for the synthesis of this compound with high atom economy. nih.govresearchgate.net Other green approaches include electrosynthesis, which uses electricity to drive chemical reactions, and the use of novel, recyclable catalysts to replace stoichiometric activating agents. rsc.orgsemanticscholar.org The goal is to create manufacturing processes that are not only efficient but also environmentally benign. unimi.it

Deeper Elucidation of Molecular Mechanisms and Binding Dynamics

While the amphiphilic nature of this compound is understood, the precise molecular mechanisms governing its interactions with biological systems remain an area for deeper investigation. The amide linkage and the tertiary amine are key functional groups that can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions. ajchem-a.com The carbonyl group of the amide can act as a hydrogen bond acceptor, while the N-H group can be a donor, contributing to structural rigidity and specific binding events. ajchem-a.com

Future studies will likely employ computational tools like molecular docking and molecular dynamics simulations to model how this compound interacts with biological targets such as cell membranes, proteins, or receptors. researchgate.netmdpi.comnih.gov These computational approaches can predict binding affinities, identify key intermolecular forces, and visualize the conformational changes that occur upon binding. ajchem-a.comresearchgate.net Such insights are crucial for the rational design of new therapeutic agents and for understanding the basis of the compound's biological activity.

ParameterPredicted ValueMethodSignificance
Molecular Weight 228.38 g/mol ---Influences diffusion and transport properties.
XlogP (Predicted) 2.9---Indicates lipophilicity and potential for membrane permeability.
[M+H]+ CCS (Ų) 161.8CCSbaseRelates to the molecule's shape and size in the gas phase, relevant for mass spectrometry-based binding studies.
pKa (Predicted) 16.42 ± 0.46---Reflects the basicity of the amine group and its likelihood of being protonated at physiological pH. nih.gov

This table presents predicted physicochemical properties of this compound relevant to its molecular interactions and binding dynamics.

Exploration of New Biological Activities and Therapeutic Potential

The structural motifs present in this compound are common in a wide range of biologically active molecules, suggesting a broad therapeutic potential that is yet to be fully explored. researchgate.net The combination of a fatty amide and a tertiary amine is found in compounds with antimicrobial, analgesic, anti-inflammatory, and anticonvulsant properties. researchgate.net

Future research should focus on systematic screening of this compound and its derivatives against various biological targets. For instance, its amphiphilic character is a hallmark of many antimicrobial peptides, suggesting it could have activity against pathogenic bacteria or fungi by disrupting their cell membranes. nih.gov Furthermore, fatty acid amides have been investigated as ligands for cannabinoid receptors, opening a potential avenue for applications in pain management and neurology. mdpi.com The exploration of this compound as a pharmacophore or as a lead compound in drug discovery programs could uncover novel therapeutic applications. researchgate.net

Structural Analogue/Related CompoundObserved Biological/Chemical ActivityPotential Research Area for this compound
N-[3-(dimethylamino)propyl]methacrylamide (polymerized)Antimicrobial, Gene delivery vector, pH-responsive drug release. researchgate.netd-nb.infoDevelopment of biocompatible polymers and hydrogels for therapeutic use.
Fatty Acid AmidesLigands for cannabinoid receptors, Cytotoxic activity against cancer cells. mdpi.comEvaluation for anticancer and neurological applications.
Amphiphilic AmidesAntimicrobial activity (mimics of antimicrobial peptides). nih.govInvestigation as a novel topical or systemic antimicrobial agent.
N-substituted Fatty Acid AmidesSurfactants, Emulsifiers, Corrosion inhibitors. pu-toyama.ac.jpUse in industrial formulations, cosmetics, and material protection.

This table highlights the known activities of structurally related compounds, suggesting promising avenues for future investigation into the biological and chemical applications of this compound.

Q & A

Q. What are the recommended synthetic routes for N-[3-(dimethylamino)propyl]octanamide under laboratory conditions?

  • Methodology : The compound can be synthesized via two primary routes:

Amidation of N,N-dimethyl-1,3-diaminopropane with octanoic acid : Reacting the diamine with octanoic acid in the presence of a coupling agent (e.g., DCC or EDC) under inert conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are typically used, with yields optimized by controlling stoichiometry (1:1 molar ratio) and reflux temperatures (60–80°C) .

Acylation using octanoyl chloride : Reacting N,N-dimethyl-1,3-diaminopropane with octanoyl chloride in anhydrous conditions. This method requires careful temperature control (0–5°C initially, then room temperature) to minimize side reactions. Yields range from 75–91%, depending on purification techniques (e.g., column chromatography) .

  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using 1^1H/13^{13}C NMR and FT-IR spectroscopy.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Methods :
  • Nuclear Magnetic Resonance (NMR) :
  • 1^1H NMR: Peaks at δ 2.2–2.4 ppm (N–CH3_3), δ 2.6–2.8 ppm (propyl chain CH2_2–N), and δ 0.8–1.6 ppm (octanoyl alkyl chain) .
  • 13^{13}C NMR: Signals at 38–40 ppm (dimethylamino carbons) and 170–175 ppm (amide carbonyl) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to confirm molecular weight (C13_{13}H28_{28}N2_2O, MW: 228.38 g/mol) .
  • Infrared Spectroscopy (IR) : Stretching bands at ~1640 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N–H stretch, if present) .

Q. What are the primary safety considerations when handling this compound?

  • Hazard Classification :
  • GHS Codes : Acute oral toxicity (Category 3), skin corrosion/irritation (Category 1B), and aquatic toxicity (Categories 1/1) .
    • Handling Protocols :
  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in airtight containers away from oxidizers and acids.
    • Emergency Measures :
  • Skin contact: Wash with soap/water for 15 minutes.
  • Ingestion: Administer activated charcoal and seek medical attention .

Advanced Research Questions

Q. How does the dimethylamino group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Mechanistic Insight : The dimethylamino group acts as an electron-donating moiety, enhancing the nucleophilicity of the adjacent propyl chain. This facilitates reactions such as:
  • Quaternization : Reacting with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, useful in surfactant applications .
  • Oxidation : Conversion to N-oxide derivatives using hydrogen peroxide or mCPBA, altering solubility and biological activity .
    • Experimental Design : Kinetic studies (e.g., varying pH, temperature) and DFT calculations can elucidate reaction pathways and transition states .

Q. How can computational modeling predict the biological interactions of this compound?

  • Methods :
  • Molecular Docking : Simulate binding affinity with targets like lipid bilayers or enzymes (e.g., acetylcholinesterase) using software like AutoDock or Schrödinger Suite.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = ~2.5, indicating moderate lipophilicity) .
    • Validation : Compare in silico results with in vitro assays (e.g., membrane permeability studies using Caco-2 cells) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Critical Analysis :
  • Variable Factors : Purity of starting materials (e.g., octanoyl chloride vs. octanoic acid), solvent polarity, and catalyst choice (e.g., DMAP for acylation) .
  • Optimization : Design a factorial experiment to test variables (temperature, solvent, stoichiometry). Use response surface methodology (RSM) to identify optimal conditions .
    • Case Study : A 2024 study achieved 91% yield using octanoyl chloride in THF at 25°C, while a 75% yield was reported with octanoic acid due to slower reaction kinetics .

Q. What are the regulatory implications of using this compound in academic research?

  • Compliance : Under 40 CFR §721.8225, significant new uses (e.g., large-scale synthesis >100 kg/year) require EPA notification.
  • Documentation : Maintain records of synthesis protocols, waste disposal (e.g., neutralization of amides), and toxicity data for institutional review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.